

Linoleoyl Ethanolamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Linoleoyl ethanolamide*

Cat. No.: *B1675494*

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Executive Summary

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant signaling lipid with pleiotropic effects on inflammation, energy homeostasis, and cellular signaling. As a member of the NAE family, which includes the well-known endocannabinoid anandamide, LEA's biological activities are of considerable interest to the scientific and drug development communities. This technical guide provides an in-depth overview of the discovery, history, and core technical aspects of LEA, including its biochemical properties, signaling pathways, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams generated with Graphviz (DOT language).

Discovery and History

The discovery of **linoleoyl ethanolamide** is intrinsically linked to the broader exploration of N-acylethanolamines (NAEs), a class of lipid amides first identified in the mid-20th century. The seminal research into NAEs began with the characterization of N-acylphosphatidylethanolamine (NAPE), the phospholipid precursor to NAEs.^{[1][2]} While anandamide (N-arachidonoylethanolamine) garnered significant attention in the early 1990s as an endogenous cannabinoid receptor ligand, subsequent research identified a variety of other NAEs in mammalian tissues, including LEA.

LEA was identified as a naturally occurring NAE in various mammalian tissues, including the brain and immune cells.[3] Its presence in foodstuffs such as cereals has also been reported.[4] [5] Early studies focused on distinguishing its pharmacological profile from that of anandamide, noting its weak affinity for cannabinoid receptors but significant biological effects, suggesting alternative mechanisms of action. This led to the investigation of its role as an anti-inflammatory agent and a regulator of metabolism, areas where it is now recognized to have considerable potential.

Biochemical and Pharmacological Properties

Linoleoyl ethanolamide is synthesized from the precursor N-linoleoyl-phosphatidylethanolamine (NAPE) and is degraded by fatty acid amide hydrolase (FAAH).[6] Its pharmacological profile is characterized by interactions with multiple cellular targets, which are summarized in the tables below.

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative parameters associated with **linoleoyl ethanolamide**'s interactions with its primary molecular targets.

Table 1: Receptor Binding Affinities and Enzyme Inhibition Constants

Target	Species	Assay Type	Ligand	Parameter	Value	Reference
Cannabinoid Receptor 1 (CB1)	Not Specified	Radioligand Binding	[3H]CP-55,940	Ki	10 μ M	[7]
Cannabinoid Receptor 2 (CB2)	Not Specified	Radioligand Binding	[3H]CP-55,940	Ki	25 μ M	[7]
Fatty Acid Amide Hydrolase (FAAH)	Human	Enzyme Inhibition	Anandamide	Ki	9.0 μ M	

Table 2: G Protein-Coupled Receptor (GPCR) Activation

Receptor	Cell Line	Assay Type	Parameter	Value	Reference
GPR119	HEK293	cAMP Accumulation	EC50	~5 μ M	[8]

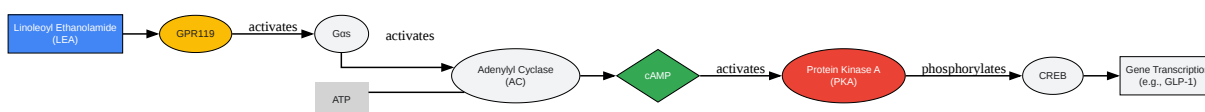
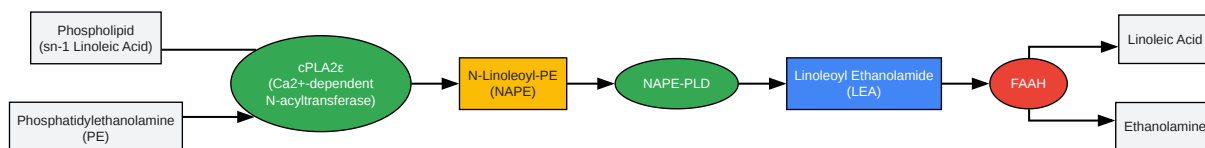
Table 3: In Vivo Efficacy

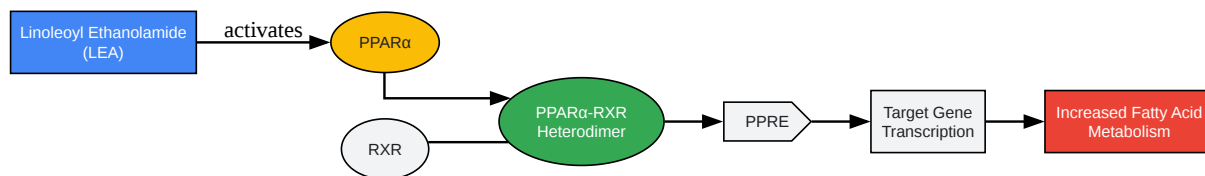
Effect	Animal Model	Dosing Regimen	Parameter	Value	Reference
Catalepsy	Mice	Not Specified	ED50	26.5 mg/kg	[5]
Weight Gain Reduction	High-Fat Diet-Induced Obese Rats	10 mg/kg i.p. daily for 14 days	-	Significant reduction	
Reduction in Triglycerides	High-Fat Diet-Induced Obese Rats	10 mg/kg i.p. daily for 14 days	-	Significant reduction	
Reduction in Cholesterol	High-Fat Diet-Induced Obese Rats	10 mg/kg i.p. daily for 14 days	-	Significant reduction	
Reduction in IL-6	High-Fat Diet-Induced Obese Rats	10 mg/kg i.p. daily for 14 days	-	Significant reduction	
Reduction in TNF- α	High-Fat Diet-Induced Obese Rats	10 mg/kg i.p. daily for 14 days	-	Significant reduction	[5]

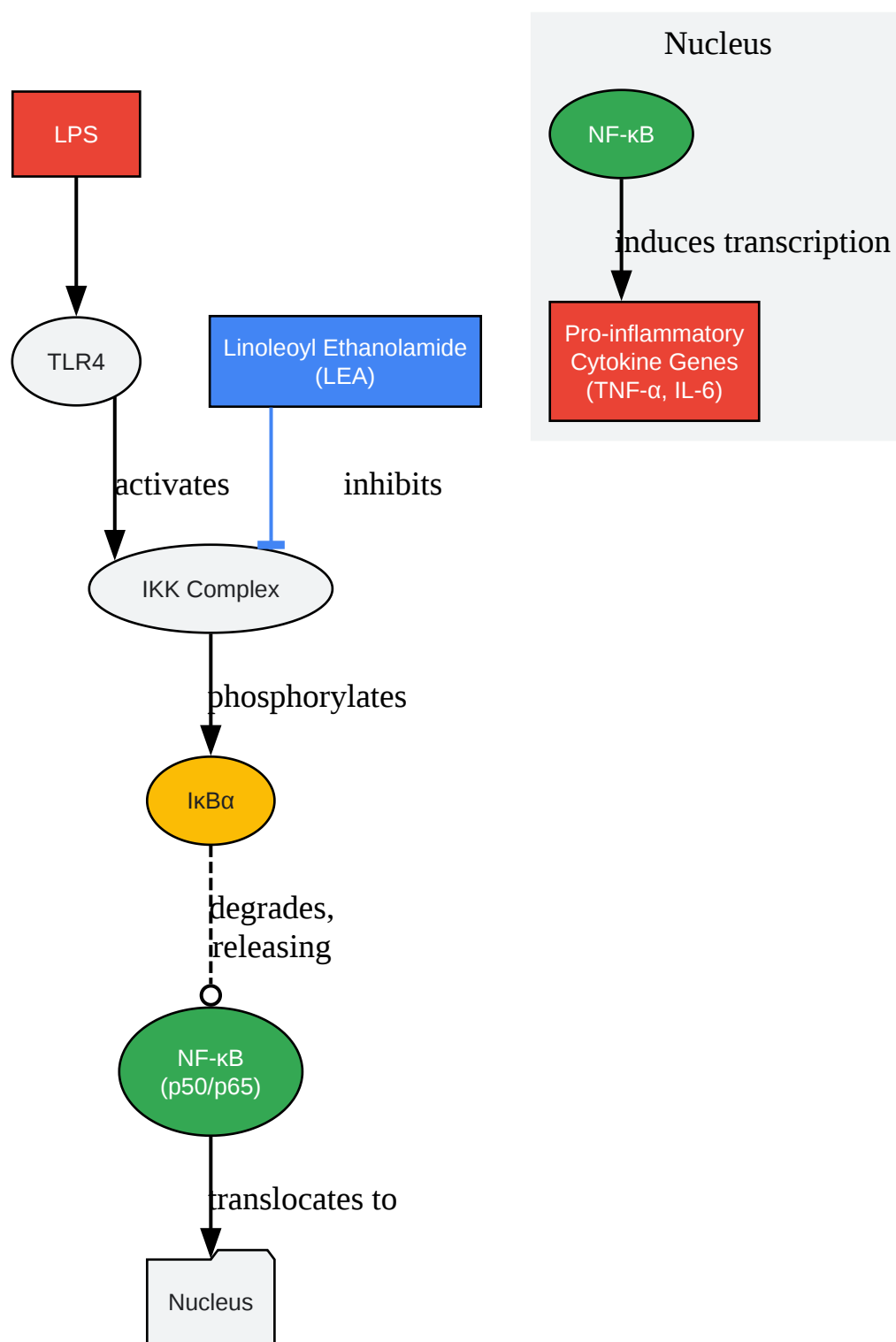
Signaling Pathways

Linoleoyl ethanolamide exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Biosynthesis and Degradation Pathway of Linoleoyl Ethanolamide







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